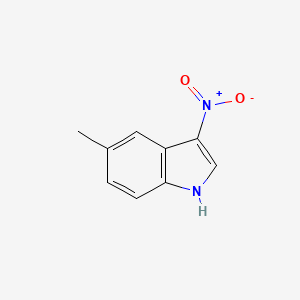

5-Methyl-3-nitro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-3-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 g/mol . It is a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a subject of interest in recent years due to their biological activity . The synthesis process often involves the investigation of novel methods, owing to the importance of this significant ring system .Molecular Structure Analysis

The molecular structure of this compound consists of a heterocyclic indole ring substituted with a methyl group at the 5th position and a nitro group at the 3rd position . The InChI code for this compound is 1S/C9H8N2O2/c1-6-2-3-8-7 (4-6)9 (5-10-8)11 (12)13/h2-5,10H,1H3 .Chemical Reactions Analysis

Indole derivatives, including this compound, have been found to exhibit various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical and Chemical Properties Analysis

This compound has a molecular weight of 176.17 g/mol . It has a topological polar surface area of 61.6 Ų and a complexity of 214 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications

Synthesis and Functionalization

- Palladium-Catalyzed Reactions : Indoles, due to their biological significance and presence in natural products, have been extensively studied, leading to the development of numerous synthetic routes. Palladium-catalyzed reactions, for instance, have become crucial for the synthesis and functionalization of indoles, offering a versatile approach for constructing complex molecules with varied functionalities (Cacchi & Fabrizi, 2005).

Corrosion Inhibition

- Schiff Base Derivatives : Research on 5-Nitro isatin derivatives, including those structurally related to "5-Methyl-3-nitro-1H-indole," has demonstrated their potential as corrosion inhibitors in sea water for carbon steel. These studies highlight the utility of indole derivatives in applied chemistry, especially in materials protection and longevity (A. T. Ahmed, 2018).

Biological Evaluation

- Antihypertensive Activities : The design and synthesis of novel angiotensin II receptor antagonists based on 5-nitro benzimidazole with indole derivatives illustrate the significant therapeutic potential of indole compounds. Such derivatives have shown effectiveness in lowering mean blood pressure in hypertensive rats, underscoring the indole scaffold's relevance in drug discovery (Weibo Zhu et al., 2014).

Environmental and Material Science

- Photophysical Properties : The study of Schiff bases related to indole structures, such as "this compound," in the presence of small polar molecules, reveals insights into the photophysical properties of indole derivatives. These findings have implications for the development of new materials with tailored optical properties (M. Belletěte et al., 1986).

Chemical Reactions and Mechanisms

- Nitrosation Reactions : The kinetics and mechanisms of nitrosation reactions involving indole derivatives provide valuable information for understanding the reactivity and stability of compounds like "this compound." Such studies are fundamental for the design of indole-based compounds with desired chemical properties (Carlos Bravo et al., 1992).

Future Directions

The future directions in the research of 5-Methyl-3-nitro-1H-indole and similar indole derivatives involve the development of anticancer drugs . The structure-activity relationship of newly synthesized molecules based on the indole scaffold is being investigated to target G4 DNA . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

Mechanism of Action

Target of Action

5-Methyl-3-nitro-1H-indole, like other indole derivatives, is known to interact with a variety of targets. Indole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interaction of this compound with its targets would need further investigation.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, dust formation should be avoided when handling this compound, and it is recommended to use personal protective equipment and ensure adequate ventilation . .

Properties

IUPAC Name |

5-methyl-3-nitro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-8-7(4-6)9(5-10-8)11(12)13/h2-5,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGMNCUGSGGREO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2945462.png)

![6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine](/img/structure/B2945465.png)

![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2945466.png)

![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine trihydrochloride](/img/structure/B2945470.png)

![[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2945481.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((2-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2945483.png)